2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide
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Overview
Description
2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a fluorophenoxy group, a furylmethyl group, and a pyrazolyl moiety, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 4-fluorophenol, which is then reacted with an appropriate alkylating agent to form 4-fluorophenoxybutane.
Synthesis of the Pyrazole Derivative: Concurrently, the pyrazole ring is synthesized by reacting hydrazine with a suitable diketone, followed by alkylation with 2-furylmethyl bromide to introduce the furylmethyl group.
Coupling Reaction: The final step involves coupling the fluorophenoxybutane with the pyrazole derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be crucial to maintain the stringent conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazole ring, potentially leading to the formation of hydrazine derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrophobic interactions, while the pyrazole and furylmethyl groups can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-3-yl]butanamide: Similar structure but with a different substitution pattern on the pyrazole ring.
2-(4-chlorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide: Chlorine atom instead of fluorine, which can affect the compound’s reactivity and biological activity.
2-(4-fluorophenoxy)-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]butanamide: Thiophene ring instead of furan, which can influence the compound’s electronic properties.
Uniqueness
The unique combination of the fluorophenoxy, furylmethyl, and pyrazolyl groups in 2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide provides a distinct set of chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-2-16(25-14-7-5-13(19)6-8-14)18(23)21-17-9-10-20-22(17)12-15-4-3-11-24-15/h3-11,16H,2,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSQARBROAUMOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=NN1CC2=CC=CO2)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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